2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile
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Overview
Description
2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a fluorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 2-fluorobenzyl alcohol with 3-cyanopyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the pyridine ring. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste, potentially involving the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-[(2-Fluorophenyl)carbonyl]pyridine-3-carbonitrile.
Reduction: 2-[(2-Fluorophenyl)methoxy]pyridine-3-amine.
Substitution: 2-[(2-Methoxyphenyl)methoxy]pyridine-3-carbonitrile.
Scientific Research Applications
2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)methoxy]pyridine-3-carbonitrile
- 2-[(2-Bromophenyl)methoxy]pyridine-3-carbonitrile
- 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile
Uniqueness
2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding characteristics, making it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-12-6-2-1-4-11(12)9-17-13-10(8-15)5-3-7-16-13/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHAHAXFTJNYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC=N2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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